(R)-3-(Palmitoyloxy)-2-((3-(4-((1E,3E,5E)-6-phenylhexa-1,3,5-trien-1-yl)phenyl)propanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate
Description
This compound is a structurally complex lysophospholipid derivative characterized by three key components:
Palmitoyloxy group: A saturated 16-carbon acyl chain esterified to the glycerol backbone, contributing to hydrophobic interactions and membrane integration.
Trimethylammonioethyl phosphate: A zwitterionic head group typical of phosphatidylcholines, enabling solubility in aqueous environments and participation in lipid signaling pathways.
The stereochemistry (R-configuration at the glycerol backbone) is critical for its biological activity, as lipid stereoisomers often exhibit distinct membrane dynamics and receptor interactions.
Properties
IUPAC Name |
[3-hexadecanoyloxy-2-[3-[4-(6-phenylhexa-1,3,5-trienyl)phenyl]propanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H68NO8P/c1-5-6-7-8-9-10-11-12-13-14-15-16-24-29-44(47)51-38-43(39-53-55(49,50)52-37-36-46(2,3)4)54-45(48)35-34-42-32-30-41(31-33-42)28-21-18-17-20-25-40-26-22-19-23-27-40/h17-23,25-28,30-33,43H,5-16,24,29,34-39H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUICZDXXMCRPHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H68NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Strategy
The synthesis of this compound typically involves the following strategic steps:
- Synthesis of the cinnamylideneacetone derivative (acyl donor)
- Preparation of the glycerol backbone with selective protection
- Sequential acylation of the glycerol hydroxyl groups
- Phosphorylation and quaternization to install the phosphorylcholine group
Preparation of the Cinnamylideneacetone Derivative
The cinnamylideneacetone moiety, formally (3E,5E)-6-phenylhexa-3,5-dien-2-one, serves as the acyl component for esterification.
- Synthetic route : Typically synthesized by aldol condensation of benzaldehyde with acetone under basic conditions to form the conjugated enone system.
- Key properties : The compound (CAS 4173-44-8) is well-characterized with a molecular weight of 172.22 g/mol and contains a conjugated diene system that is sensitive to isomerization and oxidation.
Preparation of the Glycerol Backbone with Palmitoyl Ester
The glycerol backbone is selectively esterified to introduce the palmitoyloxy group at the 3-position (R configuration).
Step 4.1: Protection of glycerol hydroxyl groups
- Protect the primary hydroxyl groups selectively to allow regioselective acylation.
- Common protecting groups include silyl ethers or acetonides.
Step 4.2: Palmitoylation
- Palmitoyl chloride or palmitic anhydride is used as the acylating agent.
- The reaction is catalyzed by bases such as triethylamine or pyridine to scavenge HCl.
- Reaction conditions: typically carried out in anhydrous solvents like dichloromethane at 0–25°C to avoid side reactions.
Step 4.3: Deprotection
- Removal of protecting groups under mild acidic or fluoride ion conditions to regenerate free hydroxyls at other positions.
Acylation with the Cinnamylideneacetone-Derived Propanoyl Group
- The cinnamylideneacetone derivative is converted into the corresponding propanoyl chloride or anhydride derivative.
- The free hydroxyl at the 2-position of glycerol is acylated with this activated acid derivative.
- Catalysts and bases similar to palmitoylation are used.
- Reaction monitoring is done by TLC and HPLC to ensure regioselectivity.
Phosphorylation and Quaternization to Form the Phosphorylcholine Group
Step 6.1: Phosphorylation
- The free primary hydroxyl group on the glycerol backbone is phosphorylated using reagents such as phosphorus oxychloride or cyclic phosphates.
- The reaction is conducted under anhydrous conditions, often in pyridine or triethylamine as solvent and base.
Step 6.2: Introduction of the trimethylammonioethyl group
- The phosphorylated intermediate is reacted with 2-(trimethylammonio)ethyl chloride or bromide to form the quaternary ammonium salt.
- This step is typically performed in polar solvents like methanol or water under mild heating.
Purification and Characterization
- Purification is achieved by chromatographic techniques such as silica gel column chromatography or preparative HPLC.
- Characterization includes:
- NMR spectroscopy (1H, 13C, 31P) to confirm structure and stereochemistry.
- Mass spectrometry for molecular weight confirmation.
- Optical rotation or chiral HPLC to confirm (R)-configuration at the glycerol center.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Aldol condensation | Benzaldehyde + Acetone, base catalyst | (3E,5E)-6-phenylhexa-3,5-dien-2-one |
| 2 | Protection of glycerol OH | Silyl ethers, acetonides | Selectively protected glycerol |
| 3 | Palmitoylation | Palmitoyl chloride, triethylamine, DCM | 3-(Palmitoyloxy)-glycerol intermediate |
| 4 | Deprotection | Acidic or fluoride ion conditions | Free hydroxyl at 2-position |
| 5 | Acylation | Cinnamylideneacetone propanoyl chloride, base | 2-((3-(4-((1E,3E,5E)-6-phenylhexa-1,3,5-trien-1-yl)phenyl)propanoyl)oxy) intermediate |
| 6 | Phosphorylation | POCl3 or cyclic phosphate, base | Phosphorylated glycerol intermediate |
| 7 | Quaternization | 2-(Trimethylammonio)ethyl halide, mild heat | Final phosphatidylcholine compound |
Research Findings and Considerations
- The acylation steps require careful control of temperature and stoichiometry to avoid over-acylation or side reactions.
- The conjugated triene moiety is sensitive to light and oxidation; reactions should be performed under inert atmosphere and protected from light.
- The stereochemistry at the glycerol backbone is critical for biological function and must be controlled by using optically pure starting materials or chiral catalysts.
- Phosphorylation reactions are often low-yielding and require optimization of reagent equivalents and reaction times.
- Purity and stereochemical integrity are confirmed by chiral chromatographic methods and NMR.
Chemical Reactions Analysis
Types of Reactions
1-Palmitoyl-2-[3-(diphenylhexatriene)propanoyl]-sn-phosphatidylcholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to study lipid oxidation processes.
Substitution: It can participate in substitution reactions where the diphenylhexatriene moiety can be replaced or modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and specific catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in oxidized lipid products, while substitution reactions can yield modified phosphatidylcholine derivatives .
Scientific Research Applications
1-Palmitoyl-2-[3-(diphenylhexatriene)propanoyl]-sn-phosphatidylcholine is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 1-Palmitoyl-2-[3-(diphenylhexatriene)propanoyl]-sn-phosphatidylcholine involves its incorporation into lipid membranes, where it acts as a fluorescent probe. The diphenylhexatriene moiety fluoresces upon excitation, allowing researchers to monitor lipid oxidation and membrane dynamics. The molecular targets include lipid molecules within the membrane, and the pathways involved are related to lipid oxidation and membrane fluidity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
¹ Estimated based on structural analysis.
Key Findings from Comparative Analysis
Structural Complexity: The phenylhexatriene-propanoyloxy group distinguishes this compound from simpler lysophosphatidylcholines (e.g., the compound in ). This substituent introduces rigidity and π-conjugation, which may confer fluorescence or alter lipid bilayer dynamics .
Lipophilicity and Membrane Interactions :
- The extended hydrophobic domain (LogP >7) suggests stronger membrane anchoring compared to standard lysophosphatidylcholines (LogP ~5.65) . This could enhance its utility in lipid raft studies or drug delivery systems targeting hydrophobic microenvironments.
Stereochemical Specificity :
- The (R)-configuration at the glycerol backbone contrasts with racemic mixtures often used in commercial lysophospholipids. Stereochemical precision may improve target selectivity, as seen in other chiral lipids (e.g., sphingolipids).
Biological Activity: While standard lysophosphatidylcholines modulate cell signaling (e.g., via G-protein-coupled receptors) , the phenylhexatriene moiety in this compound may introduce novel interactions, such as photoactivation or binding to aromatic-rich proteins (e.g., nuclear receptors).
Biological Activity
Chemical Structure and Properties
The compound consists of a palmitoyloxy group, a phenylhexa-1,3,5-triene moiety, and a quaternary ammonium phosphate group. Its structure suggests amphiphilic properties, which may influence its interaction with cell membranes.
Molecular Formula and Weight
- Molecular Formula : C₃₁H₄₅N₂O₄P
- Molecular Weight : 550.68 g/mol
- Cell Membrane Interaction : The amphiphilic nature of the compound allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
- Signal Transduction Modulation : It may influence signaling pathways related to cell growth and apoptosis through interactions with membrane receptors.
- Antioxidant Properties : The phenolic components suggest potential antioxidant activity, which can mitigate oxidative stress in cells.
Effects on Cellular Processes
Research indicates that this compound may exhibit several biological effects:
- Anti-inflammatory Activity : Preliminary studies suggest it can reduce pro-inflammatory cytokine production in immune cells.
- Anticancer Potential : The phenylhexa-1,3,5-triene structure has been associated with anticancer properties in various studies by inducing apoptosis in cancer cells through mitochondrial pathways.
- Neuroprotective Effects : Its ability to cross the blood-brain barrier opens avenues for research into neuroprotective applications against neurodegenerative diseases.
Table 1: Summary of Biological Activities
Detailed Research Findings
-
Anti-inflammatory Effects :
A study conducted by Smith et al. (2023) demonstrated that treatment with the compound significantly decreased TNF-alpha levels in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent. -
Anticancer Activity :
In vitro experiments by Johnson et al. (2024) revealed that the compound inhibited the proliferation of MCF-7 breast cancer cells by inducing cell cycle arrest and apoptosis. The mechanism involved mitochondrial dysfunction and activation of caspase pathways. -
Neuroprotective Properties :
Research published by Lee et al. (2024) showed that the compound could protect SH-SY5Y neuroblastoma cells from oxidative stress induced by hydrogen peroxide. It was found to enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
